molecular formula C14H20O5 B8381118 Methyl 3-methoxy-4-(2-methoxy-2-methyl-propoxy)benzoate

Methyl 3-methoxy-4-(2-methoxy-2-methyl-propoxy)benzoate

Cat. No.: B8381118
M. Wt: 268.30 g/mol
InChI Key: OMHOGUGILKELFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-4-(2-methoxy-2-methyl-propoxy)benzoate is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

methyl 3-methoxy-4-(2-methoxy-2-methylpropoxy)benzoate

InChI

InChI=1S/C14H20O5/c1-14(2,18-5)9-19-11-7-6-10(13(15)17-4)8-12(11)16-3/h6-8H,9H2,1-5H3

InChI Key

OMHOGUGILKELFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)C(=O)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methyl 3-methoxy-4-(2-methylallyloxy)benzoate (313 mg, 1.33 mmol) in MeOH (2.5 mL) was added H2SO4 (71 μL, 1.3 mmol) and the reaction mixture was heated in a microwave vial at 100° C. for 15.5 hours. The reaction mixture was concentrated in vacuo and the crude product was purified by silica gel column chromatography using 0-30% ethyl acetate in hexane as eluent to yield methyl 3-methoxy-4-(2-methoxy-2-methyl-propoxy)benzoate (208 mg, 59%). ESI-MS m/z calc. 268.1. found 269.5 (M+1)+; Retention time: 1.46 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 7.57 (dd, J=8.4, 2.0 Hz, 1H), 7.45 (d, J=1.9 Hz, 1H), 7.10 (d, J=8.5 Hz, 1H), 3.90 (s, 2H), 3.83 (s, 3H), 3.82 (s, 3H), 3.17 (s, 3H), 1.22 (s, 6H).
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
71 μL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.